molecular formula C11H16N2 B1399003 N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine CAS No. 1342494-71-6

N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine

Cat. No.: B1399003
CAS No.: 1342494-71-6
M. Wt: 176.26 g/mol
InChI Key: ZGMLAZIPFJOSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine is a cyclic amine compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the cyclobutylamine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine typically involves the reaction of 6-methylpyridin-3-ylmethanol with cyclobutanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted cyclobutanamine derivatives .

Scientific Research Applications

N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methylpyridin-3-yl)formamide
  • (6-methylpyridin-3-yl)methanol
  • (6-methylpyridin-3-yl)methanamine

Uniqueness

N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine is unique due to its specific structural features, which confer distinct biological and chemical properties. Its cyclobutylamine moiety differentiates it from other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-5-6-10(7-12-9)8-13-11-3-2-4-11/h5-7,11,13H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMLAZIPFJOSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine
Reactant of Route 3
Reactant of Route 3
N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine
Reactant of Route 4
Reactant of Route 4
N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine
Reactant of Route 5
Reactant of Route 5
N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine
Reactant of Route 6
Reactant of Route 6
N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.